Remodelin hydrobromide

Description

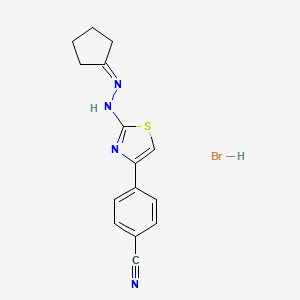

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWBCMSPDCSWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-acetyltransferase 10 (NAT10) Inhibition

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyltransferase 10 (NAT10) is a unique enzyme with dual substrate specificity, acetylating both proteins and RNA. Its central role in diverse cellular processes, including ribosome biogenesis, DNA damage response, and cytoskeletal regulation, has positioned it as a compelling therapeutic target. Dysregulation of NAT10 is implicated in various pathologies, from cancer to premature aging syndromes like Hutchinson-Gilford progeria syndrome (HGPS). This technical guide provides a comprehensive overview of NAT10 inhibition, with a primary focus on the well-characterized inhibitor Remodelin. We delve into the molecular mechanisms of NAT10, the downstream consequences of its inhibition, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating NAT10-targeted therapeutics.

Introduction to N-acetyltransferase 10 (NAT10)

NAT10 is the only known human enzyme that catalyzes N4-acetylcytidine (ac4C) on RNA, a modification that enhances the stability and translational efficiency of messenger RNA (mRNA) and is crucial for the proper processing of ribosomal RNA (rRNA) and transfer RNA (tRNA).[1][2][3] Beyond its role as an RNA acetyltransferase, NAT10 also functions as a protein lysine acetyltransferase, targeting substrates such as α-tubulin and histones.[4][5][6] This dual functionality underscores NAT10's involvement in a wide array of cellular functions, including:

-

Ribosome Biogenesis: NAT10-mediated ac4C modification of 18S rRNA is essential for proper ribosome assembly and function.[6]

-

mRNA Translation: By acetylating cytidine residues in mRNA, NAT10 can influence the stability and translation of transcripts encoding key regulatory proteins.[1][2][3]

-

Cytoskeletal Dynamics: NAT10-dependent acetylation of α-tubulin contributes to the regulation of microtubule stability and dynamics.[4]

-

DNA Damage Response: NAT10 is involved in the cellular response to DNA damage, highlighting its role in maintaining genomic integrity.[3]

-

Nuclear Architecture: Through its effects on the cytoskeleton, NAT10 influences nuclear shape and organization.[7]

Given its multifaceted roles, it is not surprising that aberrant NAT10 activity is linked to several diseases, most notably cancer, where it is frequently overexpressed, and laminopathies like HGPS.[3][8]

Remodelin: A Key NAT10 Inhibitor

Remodelin has been widely studied as a selective inhibitor of NAT10.[9][10][11] It has been instrumental in elucidating the cellular functions of NAT10 and has shown therapeutic potential in various disease models.

Mechanism of Action and Cellular Effects

Remodelin is reported to inhibit the acetyltransferase activity of NAT10, leading to a cascade of downstream cellular effects.[7][9] However, it is important to note that one study has suggested Remodelin may act as a cryptic assay interference compound and might not directly inhibit NAT10-catalyzed cytidine acetylation in all contexts.[12] Despite this, the phenotypic effects observed upon Remodelin treatment have been consistently linked to the functional roles of NAT10.

The primary cellular consequences of Remodelin treatment include:

-

Correction of Nuclear Defects: In cells with defective Lamin A/C, such as those from HGPS patients, Remodelin has been shown to improve nuclear architecture and reduce the prevalence of misshapen nuclei.[3][7] This effect is mediated by the reorganization of the microtubule network.[7]

-

Anti-Cancer Activity: Remodelin exhibits potent anti-proliferative effects in a range of cancer cell lines, including prostate, breast, and hepatocellular carcinoma.[4][9][10] It can induce cell cycle arrest, slow down DNA replication, and inhibit cancer cell migration and invasion.[9][10]

-

Reversal of Epithelial-Mesenchymal Transition (EMT): In breast cancer models, Remodelin has been shown to reverse the EMT, a key process in cancer metastasis, by upregulating the epithelial marker E-cadherin and downregulating the mesenchymal marker vimentin.[4]

-

Modulation of Cellular Metabolism: Recent studies have indicated that Remodelin can alter mitochondrial lipid metabolism in cancer cells, suggesting a link between NAT10 and metabolic pathways.[13]

In Vitro and In Vivo Efficacy of Remodelin

The following tables summarize the quantitative data from key studies on Remodelin's efficacy.

Table 1: In Vitro Efficacy of Remodelin

| Cell Line | Cancer Type | Concentration | Effect | Citation |

| AR-positive and AR-negative Prostate Cancer Cells | Prostate Cancer | 10-40 µM | Dose-dependent inhibition of cell proliferation | [9][10] |

| Prostate Cancer Cells | Prostate Cancer | 20 µM | Inhibition of DNA replication | [9][10] |

| LmnaG609G/G609G Fibroblasts | HGPS | 1 µM | Decrease in nuclear shape defects | [9] |

| Breast Cancer Cell Lines | Breast Cancer | Not specified | Reduced cell viability and attenuated doxorubicin resistance | [4] |

Table 2: In Vivo Efficacy of Remodelin

| Animal Model | Cancer/Disease Type | Dosage | Effect | Citation |

| Tumor xenograft nude mice | AR-negative Prostate Cancer | 2 or 20 mg/kg (i.p.) | Significant reduction in tumor growth | [9][10] |

| LmnaG609G/G609G mouse model | HGPS | 100 mg/kg (p.o.) | Enhanced healthspan | [9][10] |

| Xenograft tumor models (A549 cells) | Non-Small Cell Lung Cancer | Not specified | Attenuated tumor growth, invasion, and migration | [8] |

Other NAT10 Inhibitors

While Remodelin is the most extensively studied NAT10 inhibitor, recent research has identified other small molecules with NAT10-inhibitory activity. One such compound is NAT10-2023 , which has been shown to effectively block NAT10 activity, reduce intracellular RNA ac4C levels, and suppress tumor progression in hepatocellular carcinoma models by destabilizing SMAD3 mRNA.[14] The development of novel NAT10 inhibitors with improved specificity and potency is an active area of research.

Signaling Pathways and Experimental Workflows

The inhibition of NAT10 triggers a complex network of signaling pathways. The following diagrams, rendered in Graphviz DOT language, illustrate some of these key pathways and a general workflow for studying NAT10 inhibitors.

Figure 1: Signaling pathways affected by NAT10 inhibition.

Figure 2: Experimental workflow for NAT10 inhibitor validation.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying NAT10 and its inhibitors.

In Vitro NAT10 Acetylation Assay

This assay measures the ability of a compound to inhibit the acetyltransferase activity of NAT10 in a cell-free system.

-

Reagents:

-

Recombinant human NAT10 protein

-

Substrate (e.g., purified tubulin or a synthetic peptide)

-

Acetyl-CoA

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

-

Test compound (e.g., Remodelin) dissolved in DMSO

-

Detection reagent (e.g., a specific antibody for acetylated substrate or a colorimetric/fluorometric method to measure CoA-SH production)

-

-

Procedure:

-

In a microplate, combine NAT10 enzyme, substrate, and assay buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction.

-

Detect the level of substrate acetylation or CoA-SH production using the chosen detection method.

-

Calculate the IC50 value of the inhibitor.

-

Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq)

This technique is used to identify and quantify ac4C modifications on a transcriptome-wide scale.

-

RNA Preparation:

-

Isolate total RNA from cells treated with the NAT10 inhibitor or a control.

-

Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).

-

-

Immunoprecipitation:

-

Incubate the fragmented RNA with an anti-ac4C antibody conjugated to magnetic beads.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the ac4C-containing RNA fragments.

-

-

Library Preparation and Sequencing:

-

Prepare a cDNA library from the immunoprecipitated RNA and an input control (fragmented RNA that did not undergo immunoprecipitation).

-

Perform high-throughput sequencing of the libraries.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify peaks of enrichment in the acRIP sample compared to the input control to locate ac4C sites.

-

Analyze the differential ac4C modification patterns between inhibitor-treated and control samples.

-

Nuclear Shape Analysis

This method quantifies changes in nuclear morphology, which is particularly relevant for studying the effects of NAT10 inhibitors in laminopathies.

-

Cell Culture and Staining:

-

Culture cells on glass coverslips.

-

Treat with the NAT10 inhibitor or a control.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.1% Triton X-100).

-

Stain the nuclei with a DNA dye (e.g., DAPI).

-

Optionally, perform immunofluorescence for lamins or other nuclear envelope proteins.

-

-

Image Acquisition:

-

Acquire images of the stained nuclei using a fluorescence microscope.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment the nuclei.

-

Measure various shape parameters, such as:

-

Circularity: 4π(area/perimeter²). A value of 1.0 indicates a perfect circle.

-

Aspect Ratio: The ratio of the major axis to the minor axis of the nucleus.

-

Solidity: The ratio of the nuclear area to the area of its convex hull.

-

-

Transwell Cell Migration and Invasion Assay

This assay assesses the ability of cancer cells to migrate and invade, which are key features of metastasis.

-

Assay Setup:

-

Use Transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the membrane with a basement membrane extract (e.g., Matrigel).

-

Plate the cells in the upper chamber in serum-free medium, with or without the NAT10 inhibitor.

-

Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

-

-

Incubation:

-

Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

-

Quantification:

-

Remove the non-migrated/non-invaded cells from the top of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the bottom of the membrane (e.g., with crystal violet).

-

Count the stained cells in several microscopic fields to quantify migration/invasion.

-

Western Blotting for EMT Markers

This technique is used to detect changes in the expression of key proteins involved in the epithelial-mesenchymal transition.

-

Protein Extraction and Quantification:

-

Lyse the cells treated with the NAT10 inhibitor or a control to extract total protein.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against EMT markers (e.g., anti-E-cadherin, anti-vimentin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Immunofluorescence for Microtubule Staining

This method allows for the visualization of the microtubule network to assess changes in cytoskeletal organization.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips and treat with the NAT10 inhibitor or a control.

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative that preserves microtubule structure (e.g., ice-cold methanol or paraformaldehyde followed by a permeabilization step).

-

-

Immunostaining:

-

Block the cells to reduce non-specific antibody binding.

-

Incubate with a primary antibody against a microtubule component (e.g., anti-α-tubulin).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

-

Imaging:

-

Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.

-

Conclusion and Future Directions

NAT10 has emerged as a critical regulator of fundamental cellular processes, and its inhibition represents a promising therapeutic strategy for a variety of diseases, including cancer and progeria. Remodelin, as a pioneering NAT10 inhibitor, has been invaluable in validating NAT10 as a drug target. The ongoing development of novel, more specific NAT10 inhibitors, such as NAT10-2023, holds great promise for the future.

Further research is needed to fully elucidate the complex signaling networks regulated by NAT10 and to understand the precise mechanisms by which its inhibition leads to therapeutic effects. The potential for combining NAT10 inhibitors with other therapies, such as chemotherapy or immunotherapy, is an exciting avenue for future investigation. The detailed methodologies provided in this guide are intended to facilitate these research efforts and accelerate the translation of NAT10-targeted therapies into the clinic.

References

- 1. NAT10‐mediated mRNA N4‐acetylcytidine modification of MDR1 and BCRP promotes breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

- 7. Remodelin, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Remodelin Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin is a potent and selective inhibitor of N-acetyltransferase 10 (NAT10), a novel therapeutic target implicated in various diseases, including cancer and progeria. This technical guide provides a comprehensive overview of the synthesis and purification of Remodelin and its hydrobromide salt, intended to aid researchers in its preparation for preclinical studies. Detailed experimental protocols, quantitative data, and a summary of the compound's mechanism of action are presented.

Synthesis of Remodelin

The synthesis of Remodelin (4-(4-cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole) is achieved through a two-step process. The first step involves the formation of the thiosemicarbazone precursor, followed by a Hantzsch thiazole synthesis.

Step 1: Synthesis of 2-Cyclopentylidenehydrazine-1-carbothioamide

The initial step is the synthesis of the key intermediate, 2-cyclopentylidenehydrazine-1-carbothioamide, from the condensation of cyclopentanone and thiosemicarbazide.

Experimental Protocol:

A general procedure for the synthesis of thiosemicarbazones involves the reaction of equimolar amounts of the corresponding ketone or aldehyde with thiosemicarbazide in a suitable solvent, often with an acid catalyst.

-

Dissolve thiosemicarbazide in a minimal amount of a suitable solvent (e.g., ethanol or aqueous ethanol).

-

Add an equimolar amount of cyclopentanone to the solution.

-

A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Note: While a specific yield for this intermediate was not found in the searched literature, this is a standard, high-yielding reaction.

Step 2: Synthesis of Remodelin

The final step in the synthesis of the Remodelin free base is the cyclization reaction between 2-cyclopentylidenehydrazine-1-carbothioamide and 2-bromo-4′-cyanoacetophenone.

Experimental Protocol:

The synthesis of Remodelin is accomplished via the following procedure[1]:

-

To a solution of 2-cyclopentylidenehydrazine-1-carbothioamide in a suitable solvent such as absolute ethanol, add an equimolar amount of 2-bromo-4′-cyanoacetophenone.

-

The reaction mixture is refluxed for several hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product can be isolated by pouring the reaction mixture into crushed ice, which should induce precipitation.

-

The resulting solid is collected by filtration, washed with water, and dried.

Quantitative Data:

| Product | Starting Materials | Solvent | Reaction Condition | Yield |

| Remodelin | 2-cyclopentylidenehydrazine-1-carbothioamide and 2-bromo-4′-cyanoacetophenone | Ethanol | Reflux | 88.2% |

Purification of Remodelin

The crude Remodelin can be purified using standard chromatographic techniques.

Experimental Protocol:

A general method for the purification of structurally similar thiazole derivatives involves column chromatography on silica gel.

-

The crude Remodelin is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of the eluent).

-

The solution is loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate. The polarity of the eluent is gradually increased to facilitate the separation of the product from impurities.[1]

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified Remodelin.

Synthesis of Remodelin Hydrobromide

The hydrobromide salt of Remodelin can be prepared by treating the free base with hydrobromic acid.

Experimental Protocol:

A general procedure for the formation of a hydrobromide salt from a basic compound is as follows:

-

Dissolve the purified Remodelin free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

-

Slowly add a solution of hydrobromic acid (e.g., HBr in acetic acid or gaseous HBr) to the stirred solution of Remodelin. The amount of HBr should be stoichiometric (one equivalent) or in slight excess.

-

The hydrobromide salt is expected to precipitate out of the solution.

-

The mixture may be stirred at room temperature or cooled to facilitate complete precipitation.

-

The solid this compound is collected by filtration, washed with the anhydrous solvent to remove any excess acid, and then dried under vacuum.

Note: Specific quantitative data for the synthesis and purification of this compound, such as yield and purity, were not available in the searched literature.

Mechanism of Action: NAT10 Inhibition and Downstream Signaling

Remodelin functions as a potent inhibitor of N-acetyltransferase 10 (NAT10). NAT10 is an enzyme responsible for the N4-acetylation of cytidine (ac4C) on RNA, a modification that can influence RNA stability and translation. By inhibiting NAT10, Remodelin modulates the expression of key proteins involved in cellular processes, including cell proliferation and oncogenesis.

One of the key signaling pathways affected by Remodelin is the Wnt/β-catenin pathway. In several cancers, the inhibition of NAT10 by Remodelin has been shown to downregulate this pathway, leading to anti-tumor effects.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Remodelin in the context of the Wnt/β-catenin signaling pathway.

Caption: Remodelin inhibits NAT10, leading to reduced stabilization of KIF23 mRNA. This decreases KIF23 protein levels, which in turn relieves the inhibition of GSK-3β. Active GSK-3β promotes the degradation of β-catenin, thereby inhibiting its nuclear translocation and the subsequent transcription of Wnt target genes.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound for research purposes. The synthetic route is robust and high-yielding for the free base. While a specific protocol for the hydrobromide salt formation is not detailed in the literature, a general procedure is provided. The elucidation of Remodelin's mechanism of action as a NAT10 inhibitor that modulates the Wnt/β-catenin signaling pathway provides a strong rationale for its further investigation as a potential therapeutic agent. This guide is intended to facilitate the preparation of this compound and support ongoing research into its biological activities and therapeutic potential.

References

- 1. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA [pubmed.ncbi.nlm.nih.gov]

Remodelin Hydrobromide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide, a small molecule initially identified as a promising agent for the treatment of Hutchinson-Gilford progeria syndrome (HGPS) and various cancers, has been the subject of intensive research to elucidate its precise mechanism of action. The primary reported target of Remodelin is N-acetyltransferase 10 (NAT10), an enzyme implicated in diverse cellular processes including ribosome biogenesis, microtubule function, and DNA damage response. This technical guide provides a comprehensive overview of the target identification and validation of this compound, presenting the seminal findings that established NAT10 as its putative target, alongside subsequent studies that have introduced critical perspectives on its specificity and potential off-target effects. This document details the experimental methodologies, summarizes key quantitative data, and visualizes the complex biological pathways and experimental workflows involved in the ongoing scientific discourse surrounding Remodelin's mode of action.

Introduction

This compound emerged from a phenotypic screen for compounds capable of correcting nuclear morphology defects in cells depleted of Lamin A/C, a key cellular feature of laminopathies such as HGPS.[1] Its ability to ameliorate the cellular phenotypes associated with premature aging and to exhibit anti-proliferative effects in cancer cell lines spurred significant interest in its molecular target.[2][3] This guide will first detail the initial identification of NAT10 as the primary target of Remodelin and the validation of this interaction through genetic and chemical biology approaches. Subsequently, it will present conflicting evidence suggesting Remodelin may act as a cryptic assay interference compound with multiple cellular targets, thereby offering a balanced and critical perspective essential for its future development and application.

Initial Target Identification: N-acetyltransferase 10 (NAT10)

The initial hypothesis for Remodelin's target centered on enzymes involved in post-translational modifications that could influence nuclear architecture. This led to the investigation of N-acetyltransferase 10 (NAT10), a unique enzyme with both protein and RNA acetyltransferase activities.

Chemical Proteomics Approach

A key experiment in identifying NAT10 as a target involved the use of a "clickable" chemical probe analogous to Remodelin. This probe, featuring an alkyne handle, was used in combination with click chemistry for affinity purification of interacting proteins from cell lysates.

-

Probe Synthesis: A clickable analog of Remodelin is synthesized with a terminal alkyne group.

-

Cell Treatment: Human osteosarcoma (U2OS) cells are treated with the clickable probe or a negative control probe.

-

Cell Lysis: Cells are harvested and lysed in a buffer compatible with click chemistry.

-

Click Reaction: The alkyne-tagged proteins in the lysate are conjugated to an azide-biotin tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Affinity Purification: Biotinylated proteins are captured using streptavidin-coated beads.

-

Elution and Protein Identification: The captured proteins are eluted, separated by SDS-PAGE, and identified by mass spectrometry.[1]

Genetic Validation

The link between Remodelin and NAT10 was further strengthened by genetic studies. Depletion of NAT10 using small interfering RNA (siRNA) phenocopied the effects of Remodelin treatment, specifically the rescue of nuclear shape defects in Lamin A/C deficient cells.[1]

-

Cell Culture: U2OS cells are cultured to the desired confluency.

-

Transfection: Cells are transfected with siRNA duplexes targeting NAT10 mRNA or a non-targeting control siRNA using a suitable transfection reagent.

-

Incubation: Cells are incubated for 48-72 hours to allow for mRNA and protein knockdown.

-

Validation of Knockdown: The efficiency of NAT10 depletion is confirmed by Western blotting or qRT-PCR.

-

Phenotypic Analysis: The effect of NAT10 knockdown on nuclear morphology is assessed by immunofluorescence microscopy and quantitative image analysis.[1]

Proposed Mechanism of Action: Inhibition of NAT10

The prevailing hypothesis posits that Remodelin directly inhibits the acetyltransferase activity of NAT10. This inhibition is thought to mediate the observed cellular effects, including the reorganization of the microtubule network, which in turn influences nuclear shape.

Signaling Pathway

Caption: Proposed signaling pathway of Remodelin action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| U2OS (siLMNA) | Nuclear Shape Rescue | Increased Nuclear Circularity | 10 µM | [1] |

| HGPS Fibroblasts | Nuclear Shape Rescue | Reduced Nuclear Blebbing | 1 µM | [1] |

| Prostate Cancer (VCaP) | Cell Proliferation | Inhibition of Growth | 10-40 µM | [4] |

| Prostate Cancer (PC-3) | Cell Proliferation | Inhibition of Growth | 10-40 µM | [4] |

| Hepatocellular Carcinoma | Cell Viability | CCK-8 Assay | Synergistic with Doxorubicin | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| HGPS Mouse Model | 100 mg/kg, p.o. | Enhanced healthspan, ameliorated weight loss and cardiac pathology | [3] |

| Prostate Cancer Xenograft | 2 or 20 mg/kg, i.p. | Reduced tumor growth | [4] |

Conflicting Evidence and the Assay Interference Hypothesis

Despite the compelling initial evidence, a subsequent in-depth study challenged the specificity of Remodelin as a direct inhibitor of NAT10's known enzymatic activity on cytidine.[5] This research suggests that Remodelin may be a "cryptic assay interference chemotype" that interacts with multiple protein targets.

Biophysical and Proteomic Analyses

A series of rigorous biophysical and proteomic experiments were conducted to probe the direct interaction between Remodelin and NAT10, and to assess its broader cellular targets.

Caption: Experimental workflow to assess Remodelin's target specificity.

-

Differential Static Light Scattering (DSLS): This technique measures the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature of the protein upon ligand binding indicates a direct interaction. In the case of Remodelin and NAT10, no significant thermal stabilization of NAT10 was observed.[5]

-

ALARM (A Larum Beginning with A Resonance Method) NMR: This method uses NMR spectroscopy to detect the reactivity of small molecules with a sensor protein containing hyper-reactive cysteine residues. Remodelin was shown to be thiol-reactive in this assay, a characteristic of many pan-assay interference compounds (PAINS).[5]

-

Proteome-wide Affinity Profiling: This approach uses chemical probes to identify the full spectrum of protein targets of a small molecule in a cellular context. These studies indicated that Remodelin interacts with multiple cellular proteins, not just NAT10.[5]

-

N4-acetylcytidine (ac4C) Quantification: As NAT10 is the only known enzyme responsible for cytidine acetylation in RNA, its inhibition should lead to a decrease in cellular ac4C levels. However, treatment with Remodelin did not significantly alter ac4C levels in several cell lines, as measured by mass spectrometry-based methods.[5]

Discussion and Future Directions

It is possible that the phenotypic effects of Remodelin are mediated through a pathway that is independent of NAT10's cytidine acetyltransferase activity, or that Remodelin's effects are the result of interactions with multiple targets. The thiol-reactivity of Remodelin also suggests that some of its cellular effects could be due to non-specific covalent modification of proteins.

Future research should focus on:

-

Developing more specific NAT10 inhibitors: The controversy surrounding Remodelin highlights the need for structurally distinct and rigorously validated NAT10 inhibitors to dissect its biological functions.

-

Deconvoluting the off-target effects of Remodelin: A comprehensive understanding of the full target profile of Remodelin is necessary to interpret its biological activities and potential therapeutic applications.

-

Investigating alternative mechanisms of action: It is crucial to explore whether the observed phenotypic effects of Remodelin, such as the rescue of nuclear morphology, can be achieved through pathways that do not directly involve the inhibition of NAT10's known enzymatic functions.

References

- 1. Chemical inhibition of NAT10 corrects defects of laminopathic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

The Shifting Paradigm of NAT10 Inhibition: A Technical Guide to the Discovery and Scientific Journey of Remodelin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of Remodelin, a small molecule initially identified as a specific inhibitor of N-acetyltransferase 10 (NAT10). We delve into the initial groundbreaking research that positioned Remodelin as a promising therapeutic agent and explore the subsequent studies that have led to a more nuanced and complex understanding of its mechanism of action. This guide presents key quantitative data, detailed experimental protocols, and elucidates the intricate signaling pathways associated with NAT10, offering a critical resource for researchers in the fields of cancer biology, aging, and drug discovery. The central narrative acknowledges the pivotal controversy surrounding Remodelin's direct enzymatic inhibition of NAT10, presenting evidence for its classification as a cryptic assay interference chemotype, a crucial consideration for future research and development endeavors.

Introduction: The Emergence of NAT10 as a Therapeutic Target

N-acetyltransferase 10 (NAT10) is a unique enzyme with dual functionality, acting as both a protein and an RNA acetyltransferase.[1] Its primary recognized role is as the sole enzyme responsible for N4-acetylcytidine (ac4C) modification on RNA, a critical epitranscriptomic mark influencing RNA stability and translation.[2][3] Dysregulation of NAT10 has been implicated in a variety of pathological conditions, including various cancers, premature aging syndromes like Hutchinson-Gilford Progeria Syndrome (HGPS), and viral infections.[2][4][5] This has positioned NAT10 as a compelling target for therapeutic intervention.

The Discovery of Remodelin: A Promising Beginning

In 2014, a seminal study by Larrieu and colleagues identified a small molecule, 4-(4-Cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole, which they named "Remodelin".[4] This discovery stemmed from a screen for compounds that could correct the misshapen nuclei characteristic of cells depleted of Lamin A/C, a cellular phenotype observed in laminopathies such as HGPS.[4]

Quantitative Data on Remodelin's Biological Activity

Numerous studies have investigated the biological effects of Remodelin across various cell lines, particularly in the context of cancer. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Remodelin in different cancer cell lines.

Table 1: IC50 Values of Remodelin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| OCI-LY1 | Diffuse Large B-cell Lymphoma | ~20 | [6] |

| U2932 | Diffuse Large B-cell Lymphoma | ~30 | [6] |

| MCF-7 (Capecitabine-resistant) | Breast Cancer | Not specified, but reversed resistance | |

| MDA-MB-231 (Capecitabine-resistant) | Breast Cancer | Not specified, but reversed resistance | |

| U2OS | Osteosarcoma | 3.96025 (greatest inhibitory effect at 500 µM) | |

| MG63 | Osteosarcoma | 31.25 (greatest inhibitory effect at 500 µM) | |

| PC-3 | Prostate Cancer | ~20 (at 48h) | [7] |

| DU145 | Prostate Cancer | ~20 (at 48h) | [7] |

| VCaP | Prostate Cancer | ~20 (at 48h) | [7] |

Table 2: In Vivo Efficacy of Remodelin

| Cancer Model | Dosing Regimen | Outcome | Citation |

| AR-negative prostate cancer xenograft | 2 or 20 mg/kg, i.p., once every two days for 4 weeks | Significant reduction in tumor growth | [8] |

| HGPS mouse model (LmnaG609G/G609G) | 100 mg/kg, p.o. | Enhanced healthspan | [8] |

| Cervical cancer xenograft | Not specified | Prevented tumor growth | [9] |

A Paradigm Shift: The Controversy Surrounding Remodelin's Mechanism of Action

While the initial discovery of Remodelin as a NAT10 inhibitor was met with significant interest, subsequent research has introduced a critical counter-narrative. A 2020 study by Shrimp and colleagues presented compelling evidence suggesting that Remodelin is a "cryptic assay interference chemotype" that does not directly inhibit the N4-acetylcytidine (ac4C) activity of NAT10.[3][10]

Their findings, based on biophysical analyses and cellular assays, indicated no direct interaction between Remodelin and the NAT10 acetyltransferase active site.[3][10] Furthermore, they demonstrated that Remodelin treatment did not affect cellular levels of ac4C, a direct downstream product of NAT10's enzymatic activity.[3] This research suggests that the observed cellular effects of Remodelin may be due to off-target effects or a mechanism independent of direct NAT10 acetyltransferase inhibition.[3][10]

This controversy highlights the complexities of drug discovery and the importance of rigorous validation of a compound's mechanism of action. While Remodelin clearly demonstrates biological activity, its direct link to NAT10 inhibition is now a subject of scientific debate.

Signaling Pathways Associated with NAT10

NAT10 is implicated in the regulation of several critical signaling pathways, primarily through its role in modulating the stability and translation of key mRNA transcripts. Understanding these pathways is crucial for elucidating the potential downstream consequences of NAT10 modulation.

References

- 1. Western Blot Protocol | Proteintech Group [ptglab.com]

- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 3. apexbt.com [apexbt.com]

- 4. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 5. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. A sequence-specific RNA acetylation catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RePORT ⟩ RePORTER [reporter.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Remodelin Hydrobromide: A Deep Dive into its Effects on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide has emerged as a small molecule of significant interest within the scientific community, primarily recognized for its potent inhibitory action against N-acetyltransferase 10 (NAT10).[1][2][3][4][5] This activity gives it the potential to influence a range of cellular processes, from nuclear architecture to cell proliferation and metabolism.[2][6][7] Its therapeutic potential is currently being explored in diverse areas, including premature aging syndromes like Hutchinson-Gilford Progeria Syndrome (HGPS) and various cancers.[2][4][6] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cellular pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanistic action. Recent studies, however, also suggest that Remodelin may function as a cryptic assay interference compound with the potential for off-target effects, a critical consideration for researchers.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Target/Assay | Cell Line(s) | Concentration/IC50 | Experimental Context | Reference |

| NAT10 Inhibition | - | Not specified | Potent acetyl-transferase NAT10 inhibitor. | [1][3] |

| Monoamine Oxidase B (MAOB) Inhibition | Baculovirus infected BTI-TN-5B1-4 insect cells | IC50 = 0.22387 μM | Inhibition of human recombinant MAOB assessed by hydrogen peroxide production. | [1] |

| Cell Proliferation | PC-3 and VCaP cells | 0, 2, 10, 20, or 40 µM | Evaluation of cell proliferation after 48 hours of treatment. | [1][3] |

| Cell Proliferation | AR-positive and AR-negative prostate cancer cells | 10-40 µM | Dose-dependent inhibition of NAT10 activity and cell proliferation over 1-7 days. | [4][6] |

| DNA Replication | Prostate cancer cells | 20 µM | Inhibition of NAT10 and slowing of DNA replication after 24 hours. | [4][6] |

| Nuclear Shape and Genomic Stability | LmnaG609G/G609G fibroblasts | 1 µM | Decrease in nuclear shape defects and increase in genomic stability after 7 days. | [4][6] |

Table 2: In Vivo Data for this compound

| Animal Model | Dosage and Administration | Outcome | Reference |

| Tumor xenograft nude mice (AR-negative prostate cancer) | 2 or 20 mg/kg, i.p., once every two days for 4 weeks | Significant reduction in tumor growth. | [4][6] |

| LmnaG609G/G609G HGPS mouse model | 100 mg/kg, p.o. | Inhibition of NAT10 and enhancement of healthspan. | [4][6] |

| Mice | 5 mg/kg, p.o. | T1/2 of 1.81 hours and oral bioavailability (F%) of 43.5%. | [4][6] |

Key Signaling Pathways and Mechanisms of Action

This compound's primary reported mechanism of action is the inhibition of NAT10, an enzyme responsible for the N4-acetylation of cytidine in RNA (ac4C).[2][3] This inhibition is believed to underlie many of its observed cellular effects. However, it is crucial to note that some studies suggest Remodelin's effects may not be solely due to direct NAT10 inhibition, pointing towards potential off-target interactions or assay interference.[8]

NAT10 Inhibition and Rescue of Nuclear Architecture

In conditions like HGPS, which are caused by mutations in the LMNA gene, the nuclear lamina is disrupted, leading to abnormal nuclear morphology and premature aging. Remodelin, through its inhibition of NAT10, has been shown to rescue the nuclear shape in cells depleted of Lamin A/C.[1][2][3] This effect is mediated by the reorganization of microtubules, leading to improved nuclear fitness.[1][3]

Inhibition of the Epithelial-Mesenchymal Transition (EMT) Pathway in Cancer

In non-small cell lung cancer (NSCLC), NAT10 has been identified as a potential therapeutic target.[9] Elevated levels of NAT10 are associated with decreased E-cadherin and increased N-cadherin and vimentin, hallmarks of EMT, a process crucial for cancer cell invasion and metastasis. Remodelin has been shown to attenuate NSCLC proliferation, invasion, and migration by inhibiting NAT10 and subsequently suppressing the EMT pathway.[9]

Alteration of Mitochondrial Lipid Metabolism

Untargeted metabolomics studies in cancer cells treated with Remodelin have revealed significant alterations in metabolic pathways.[7] Specifically, Remodelin treatment led to changes in mitochondrial fatty acid metabolism and a decrease in total cholesterol and triglycerides.[7] This was associated with altered expression of genes involved in the mitochondrial fatty acid elongation (MFAE) pathway, such as ECHS1 and MECR.[7]

Detailed Experimental Protocols

To ensure the reproducibility and clear understanding of the cited data, this section provides detailed methodologies for key experiments.

Cell Proliferation Assay

-

Objective: To evaluate the effect of this compound on the proliferation of cancer cells.

-

Cell Lines: PC-3 and VCaP prostate cancer cells.[3]

-

Methodology:

-

Cells are seeded in appropriate multi-well plates and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing different concentrations of this compound (e.g., 0, 2, 10, 20, or 40 µM). A vehicle control (DMSO) is also included.

-

Cells are incubated for a specified period (e.g., 48 hours).

-

Cell proliferation is assessed using a standard method such as the Cell Counting Kit-8 (CCK-8) assay or by direct cell counting.

-

Absorbance is measured at the appropriate wavelength, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

Western Blot Analysis for EMT Markers

-

Objective: To determine the effect of Remodelin on the expression of key EMT protein markers.

-

Methodology:

-

Cells are treated with this compound at the desired concentration and for the specified duration.

-

Total protein is extracted from the cells using a suitable lysis buffer.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against NAT10, E-cadherin, and Vimentin. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Male nude athymic BALB/c nu/nu mice.[10]

-

Methodology:

-

Cancer cells (e.g., AR-negative prostate cancer cells) are subcutaneously injected into the flanks of the mice.

-

When tumors reach a palpable size, mice are randomly assigned to treatment and control groups.

-

This compound is administered (e.g., 2 or 20 mg/kg, intraperitoneally) at regular intervals (e.g., once every two days for 4 weeks). The control group receives a vehicle solution.

-

Tumor size is measured periodically using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Conclusion and Future Directions

This compound is a promising small molecule with demonstrated effects on several critical cellular pathways. Its primary reported activity as a NAT10 inhibitor links it to the regulation of nuclear integrity, cell proliferation, and the EMT pathway, highlighting its therapeutic potential in aging-related diseases and cancer. The discovery of its influence on mitochondrial lipid metabolism opens up new avenues for research into its broader cellular effects.

However, the report suggesting that Remodelin may act as an assay interference compound and may not be a specific inhibitor of NAT10-catalyzed RNA acetylation warrants careful consideration.[8] Future research should focus on elucidating its precise molecular targets and distinguishing between its on-target and potential off-target effects. A deeper understanding of its mechanism of action will be crucial for its successful translation into clinical applications. Researchers utilizing Remodelin should be mindful of its potential for non-specific interactions and employ orthogonal assays to validate their findings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS#:1622921-15-6 | Chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Remodelin, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Remodelin delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleck.co.jp [selleck.co.jp]

Remodelin's Impact on Microtubule Reorganization: A Technical Guide

Executive Summary: Remodelin, a small molecule initially identified for its ability to correct nuclear architecture defects in laminopathic cells, exerts its effects through the modulation of the microtubule cytoskeleton. The primary target of Remodelin is N-acetyltransferase 10 (NAT10), an enzyme responsible for acetylating various substrates, including α-tubulin. By inhibiting NAT10, Remodelin induces a reorganization of the microtubule network, which is functionally linked to the rescue of cellular phenotypes such as nuclear misshaping. This technical guide provides an in-depth analysis of the mechanism, quantitative data, and experimental protocols relevant to understanding Remodelin's role in microtubule dynamics for researchers, scientists, and drug development professionals.

Introduction: Microtubule Dynamics and NAT10

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, fundamental to cell structure, division, and intracellular transport. Their constant remodeling is governed by a process of dynamic instability—stochastic switching between phases of polymerization and depolymerization. This process is tightly regulated by a host of microtubule-associated proteins (MAPs) and post-translational modifications (PTMs) of tubulin.

One such modification is the acetylation of α-tubulin on lysine 40 (K40), a marker of stable microtubules. N-acetyltransferase 10 (NAT10) has been identified as a key enzyme involved in this process, localizing to the nucleolus and the midbody during cytokinesis.[1] NAT10-mediated acetylation is believed to enhance microtubule stability.[2] Dysregulation of NAT10 and the associated microtubule network has been implicated in various pathologies, including cancer and premature aging syndromes like Hutchinson-Gilford progeria syndrome (HGPS).[3][4]

Mechanism of Action: Remodelin-Induced Microtubule Reorganization

Remodelin is a selective, orally active inhibitor of NAT10.[2][5] Its mechanism of action on the cytoskeleton is not one of direct interaction with tubulin. Unlike classic microtubule-targeting agents such as nocodazole or colchicine, Remodelin does not induce widespread microtubule depolymerization.[4] Instead, it modulates the microtubule network's organization by inhibiting its target, NAT10.

The prevailing model suggests that by inhibiting NAT10's acetyltransferase activity, Remodelin alters the acetylation state of α-tubulin.[2] This leads to a global "reorganization" of the microtubule network.[4][6] This reorganized cytoskeleton is less rigid, which in turn alleviates the mechanical stress on the nucleus, leading to the correction of nuclear shape defects observed in laminopathic cells.[4][6] Therefore, the primary effect of Remodelin is a subtle but significant modulation of microtubule stability and arrangement, rather than outright assembly or disassembly.

Signaling and Logical Pathways

The mechanism through which Remodelin rescues nuclear architecture can be depicted as a logical pathway flowing from enzyme inhibition to cytoskeletal alteration and finally to a change in cell morphology.

Caption: Proposed mechanism of Remodelin action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Remodelin from various in vitro and in vivo studies.

Table 1: In Vitro Activity of Remodelin

| Parameter | Value | Cell Line / System | Notes | Citation(s) |

| Cell Proliferation Inhibition | 10-40 µM | Prostate Cancer Cells | Dose-dependent inhibition of NAT10 activity and proliferation over 1-7 days. | [5] |

| DNA Replication Inhibition | 20 µM | Prostate Cancer Cells | Slows DNA replication after 24 hours of treatment. | [5] |

| Nuclear Shape Correction | 1 µM | LmnaG609G/G609G Fibroblasts | Decreases nuclear shape defects and increases genomic stability after 7 days. | [5] |

| Doxorubicin Resistance | Varies | Breast Cancer Cell Lines | Attenuates doxorubicin resistance. | [3] |

Table 2: In Vivo Pharmacokinetic and Efficacy Data of Remodelin (Murine Models)

| Parameter | Dosage | Administration | Model | Key Finding | Citation(s) |

| Tumor Growth Inhibition | 2 or 20 mg/kg | i.p. (every 2 days) | AR-Negative Prostate Cancer Xenograft | Significantly reduces tumor growth over 4 weeks. | [5] |

| Healthspan Enhancement | 100 mg/kg | p.o. | HGPS Mouse Model (LmnaG609G/G609G) | Inhibits NAT10 and enhances healthspan. | [5] |

| Half-life (T1/2) | 5 mg/kg | p.o. | Mouse | 1.81 hours | [5] |

| Oral Bioavailability (F%) | 5 mg/kg | p.o. | Mouse | 43.5% | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are synthesized from standard protocols and adapted for the investigation of Remodelin.

Protocol 1: Cell-Based Microtubule Network Analysis by Immunofluorescence

This protocol describes how to visualize the effects of Remodelin on the microtubule cytoskeleton in cultured cells.

Caption: Experimental workflow for microtubule immunofluorescence.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, U2OS, or HGPS fibroblasts) onto sterile glass coverslips in a 24-well plate and allow them to adhere for 18-24 hours.

-

Treatment: Treat cells with varying concentrations of Remodelin (e.g., 1 µM, 10 µM, 20 µM). Include a vehicle control (DMSO) and a positive control for microtubule disruption (e.g., 10 µM Nocodazole). Incubate for 24 hours.

-

Fixation: Wash cells briefly with pre-warmed PBS. Fix with ice-cold methanol for 5 minutes at -20°C, or with 3% paraformaldehyde + 0.1% glutaraldehyde in PBS for 10 minutes at room temperature for better preservation.[7]

-

Permeabilization: If using a paraformaldehyde fixative, wash with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.[7]

-

Blocking: Wash with PBS and block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Staining: Incubate with a primary antibody against α-tubulin (e.g., rat anti-tubulin, 1:1000 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Staining: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rat, 1:1000 dilution) in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes to stain nuclei. Wash once more. Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a confocal or high-resolution fluorescence microscope. Analyze microtubule network morphology qualitatively. For quantitative analysis of the associated nuclear shape phenotype, use software like ImageJ or CellProfiler to measure parameters such as nuclear circularity, area, and solidity.[8][9]

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring changes in light scattering (turbidity).

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Methodology:

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., bovine brain tubulin) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP and 10% glycerol (G-PEM buffer).[10] Keep all solutions on ice.

-

Reaction Setup: In a 96-well plate on ice, prepare reaction mixtures. For each reaction, add the tubulin solution and the test compound.

-

Test Wells: Remodelin at final concentrations of 1 µM, 10 µM, 50 µM.

-

Controls: Vehicle (DMSO), a polymerization enhancer (e.g., 10 µM Paclitaxel), and a polymerization inhibitor (e.g., 10 µM Nocodazole).

-

-

Initiate Polymerization: Transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C. The temperature shift from ice to 37°C initiates polymerization.

-

Data Acquisition: Immediately begin measuring the optical density (absorbance) at 340 nm every 30-60 seconds for at least 60 minutes. Ensure the plate reader maintains a constant 37°C temperature.

-

Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Compare the curves from Remodelin-treated wells to controls. Based on existing literature, Remodelin is not expected to significantly alter the polymerization curve, unlike the positive controls.[4]

Controversies and Future Directions

While Remodelin is widely cited as a NAT10 inhibitor, some studies have raised questions about its specificity and mechanism. Research has suggested that Remodelin may be a "cryptic assay interference compound" that interacts with multiple protein targets.[11] One study found that Remodelin treatment did not affect bulk α-tubulin acetylation or N4-acetylcytidine (ac4C) levels on RNA, a key modification catalyzed by NAT10.[11]

These findings suggest that the observed phenotypic effects of Remodelin might be unrelated to the direct inhibition of NAT10's known acetylation activities or could be mediated through off-target effects. This highlights the need for further investigation to:

-

Conclusively determine the direct molecular interactions of Remodelin in cells.

-

Elucidate the precise mechanism linking NAT10 function to the organization of the microtubule network.

-

Explore whether the effects of Remodelin on microtubules are dependent on specific cellular contexts or stress conditions.

Conclusion

Remodelin represents a valuable chemical probe for studying the interplay between the cytoskeleton and nuclear architecture. Its reported mechanism, centered on the inhibition of NAT10 and subsequent reorganization of the microtubule network, provides a novel therapeutic avenue for diseases characterized by nuclear defects, such as laminopathies and certain cancers.[3][4] However, researchers should remain aware of the ongoing debate regarding its precise mechanism of action. The experimental frameworks provided in this guide offer a robust starting point for professionals seeking to further investigate and harness the therapeutic potential of modulating microtubule organization via the NAT10 pathway.

References

- 1. NAT10, a nucleolar protein, localizes to the midbody and regulates cytokinesis and acetylation of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical inhibition of NAT10 corrects defects of laminopathic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. Immunofluorescence staining of microtubules [bio-protocol.org]

- 8. Current Methods and Pipelines for Image-Based Quantitation of Nuclear Shape and Nuclear Envelope Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Remodelin on Mitochondrial Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin, a small molecule inhibitor of N-acetyltransferase 10 (NAT10), has emerged as a significant modulator of mitochondrial lipid metabolism, particularly in the context of cancer biology.[1][2] This technical guide provides an in-depth analysis of the effects of Remodelin, summarizing key quantitative findings, detailing relevant experimental methodologies, and visualizing the associated molecular pathways. By inhibiting NAT10, Remodelin instigates notable changes in mitochondrial fatty acid elongation and beta-oxidation, leading to a significant reduction in key lipid species.[1] These findings position Remodelin as a compelling agent for further investigation in the development of novel therapeutics targeting metabolic vulnerabilities in cancer.

Introduction to Remodelin and NAT10

Remodelin is a potent and specific inhibitor of N-acetyltransferase 10 (NAT10), an enzyme responsible for the N4-acetylation of cytidine in RNA. While initially investigated for its role in reversing cellular phenotypes associated with nuclear lamina defects, recent studies have unveiled its profound impact on cellular metabolism.[1][2] NAT10 has been implicated in various cellular processes, including ribosome biogenesis and mRNA stability. Its inhibition by Remodelin offers a unique pharmacological tool to probe the downstream consequences of NAT10 activity, particularly its influence on mitochondrial function and lipid homeostasis.

Quantitative Effects of Remodelin on Cellular Metabolites

Treatment of cancer cells with Remodelin leads to substantial alterations in the cellular metabolome, with a pronounced effect on lipid profiles. An untargeted metabolomics analysis revealed that out of 138 detected metabolites, 52 were significantly modified following Remodelin exposure.[1] The most affected pathways were mitochondrial fatty acid elongation (MFAE) and beta-oxidation.[1]

Table 1: Summary of Metabolites Significantly Altered by Remodelin Treatment [1]

| Metabolite Category | Specific Metabolites Altered | Direction of Change |

| Mitochondrial Fatty Acid Metabolism | Lauroyl-CoA, (S)-3-hydroxyhexadecanoyl-CoA | Not specified in abstract |

| Sterol Lipids | Cholesterol | Statistically significant decrease |

| Glycerolipids | Triglycerides | Statistically significant decrease |

| Coenzymes | NAD+ | Not specified in abstract |

Impact of Remodelin on Gene Expression

The metabolic changes induced by Remodelin are accompanied by significant alterations in the expression of genes involved in mitochondrial fatty acid metabolism. This suggests that the effects of Remodelin extend to the transcriptional regulation of metabolic pathways.

Table 2: Genes with Altered Expression Following Remodelin Treatment [1]

| Gene | Pathway | Function |

| ECHS1 | Mitochondrial Fatty Acid Elongation (MFAE) & Beta-Oxidation | Enoyl-CoA hydratase, short chain 1 |

| MECR | Mitochondrial Fatty Acid Elongation (MFAE) | Mitochondrial trans-2-enoyl-CoA reductase |

Signaling Pathway and Mechanism of Action

Remodelin exerts its effects by directly inhibiting the enzymatic activity of NAT10. This inhibition leads to downstream consequences on mitochondrial lipid metabolism, although the precise molecular links are still under investigation. The current proposed pathway is illustrated below.

References

Biophysical Analysis of the Remodelin-NAT10 Interaction: A Case Study in Drug-Target Validation

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biophysical investigations into the interaction between the small molecule Remodelin and its putative target, N-acetyltransferase 10 (NAT10). Initially identified as a promising inhibitor of NAT10 with potential therapeutic applications in conditions like Hutchinson-Gilford Progeria Syndrome (HGPS) and various cancers, subsequent rigorous biophysical and cellular analyses have challenged this initial hypothesis.[1][2][3] This document summarizes the key experimental findings, presents detailed protocols for the biophysical assays employed, and offers a critical perspective on the nature of the Remodelin-NAT10 relationship. The evidence strongly suggests that Remodelin does not directly bind to the NAT10 acetyltransferase active site and instead acts as a cryptic assay interference compound with the potential for polypharmacology.[1][4][5][6]

Executive Summary: A Re-evaluation of a Putative Inhibitor

NAT10 is the sole known enzyme responsible for N4-acetylcytidine (ac4C) modification in eukaryotic RNA, playing crucial roles in ribosome biogenesis, mRNA stability, and the DNA damage response.[1][7][8][9][10] As such, it represents a compelling target for therapeutic intervention. Remodelin was initially reported to correct cellular defects associated with laminopathies by inhibiting NAT10.[3] However, comprehensive biophysical studies have failed to provide evidence of a direct, stable interaction.[1][4]

Key findings that contradict the direct inhibition model include:

-

Lack of Binding Confirmation: Biophysical assays, including Differential Static Light Scattering (DSLS) and Isothermal Titration Calorimetry (ITC), showed no direct binding of Remodelin to NAT10 or its acetyltransferase domain.[1]

-

Assay Interference Properties: ALARM (A La-Antigen Reactive Molecule) NMR analysis identified Remodelin as a thiol-reactive compound, a characteristic of pan-assay interference compounds (PAINS) that can lead to false positives in biochemical assays.[1][11]

-

Promiscuous Protein Reactivity: Proteome-wide affinity profiling revealed that Remodelin interacts with multiple protein targets, suggesting its cellular effects are not specific to NAT10.[1][5]

-

No Effect on Cellular NAT10 Activity: Multiple orthogonal assays, including LC-MS and Northern blotting, demonstrated that Remodelin treatment does not affect the levels of NAT10-dependent ac4C modification in human cell lines.[1]

Biophysical Interaction Analysis: Probing a Null Hypothesis

A suite of biophysical and chemoproteomic assays was employed to investigate the potential direct interaction between Remodelin and NAT10. The consistent result across these sensitive techniques was a lack of evidence for a direct binding event.

Data Presentation: Summary of Biophysical Analyses

The following tables summarize the quantitative and qualitative outcomes of the key biophysical experiments performed.

Table 1: Differential Static Light Scattering (DSLS) - Protein Stability Assessment

| Analyte | Ligand | Observation | Interpretation |

| Full-length NAT10 | ATP (control) | Stabilization Observed | Positive control binds and stabilizes the protein. |

| Full-length NAT10 | Acetyl-CoA (control) | Stabilization Observed | Endogenous cofactor binds and stabilizes the protein. |

| Full-length NAT10 | Remodelin | No Stabilization Observed | No evidence of binding or stabilization.[1] |

Table 2: Isothermal Titration Calorimetry (ITC) - Binding Affinity Measurement

| Titrant | Analyte | Binding Observed | Thermodynamic Parameters (Kd) |

| Acetyl-CoA (control) | NAT10 Acetyltransferase Domain (494-753) | Yes | Binding confirmed (specific values not published). |

| Remodelin | NAT10 Acetyltransferase Domain (494-753) | No | No heat change detected, indicating no direct binding.[1] |

Table 3: ALARM NMR - Assessment of Compound Reactivity

| Compound | Assay Condition | Result | Interpretation |

| Remodelin | - DTT | Chemical shift perturbation | Reactivity with hyper-reactive cysteine residues. |

| Remodelin | + DTT | Attenuated perturbation | DTT-dependent effect indicates thiol reactivity.[1][11] |

Experimental Protocols

Detailed methodologies for the key biophysical experiments are provided below. These protocols are representative of standard procedures for assessing protein-ligand interactions.

Differential Static Light Scattering (DSLS)

DSLS measures protein aggregation as a function of temperature, with ligand binding typically increasing the thermal stability (melting temperature, Tm) of the protein.

Objective: To determine if Remodelin binding stabilizes the full-length NAT10 protein.

Methodology:

-

Protein Preparation: Recombinant full-length NAT10 is purified and dialyzed into a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Ligand Preparation: Remodelin, ATP, and Acetyl-CoA stock solutions are prepared in DMSO and diluted into the assay buffer. A DMSO-only control is also prepared.

-

Assay Setup: NAT10 protein (final concentration ~0.5 mg/mL) is mixed with the test compound (e.g., 10-50 µM final concentration) or controls in a multi-well plate.

-

Thermal Denaturation: The plate is placed in a DSLS instrument. A thermal ramp is applied, typically from 25°C to 85°C at a rate of 1°C/minute.

-

Data Acquisition: The instrument monitors light scattering at each temperature point. Aggregation is detected as a sharp increase in scattering intensity.

-

Data Analysis: The aggregation temperature (Tagg) is determined for each condition. A significant positive shift in Tagg in the presence of a ligand compared to the DMSO control indicates stabilization due to binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To quantify the binding affinity and thermodynamics of Remodelin to the NAT10 acetyltransferase domain.

Methodology:

-

Protein and Ligand Preparation: The purified NAT10 acetyltransferase domain (residues 494-753) is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Remodelin and Acetyl-CoA are dissolved and diluted in the final dialysis buffer.

-

Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

Loading the Cell and Syringe: The sample cell is loaded with the NAT10 protein solution (e.g., 20-50 µM). The injection syringe is loaded with the ligand solution (e.g., 200-500 µM).

-

Titration: A series of small injections (e.g., 2-5 µL) of the ligand are made into the protein solution. The heat change after each injection is measured relative to a reference cell.

-

Data Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm (heat change vs. molar ratio). This isotherm is then fitted to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH. For Remodelin, no significant heat changes were observed beyond the heat of dilution, precluding any data fitting.[1]

ALARM NMR

This method uses a sensitive protein, the La antigen, which contains hyper-reactive cysteines, to detect small molecule reactivity by monitoring changes in the protein's NMR spectrum.

Objective: To assess if Remodelin is a reactive compound, particularly towards thiols.

Methodology:

-

Protein Preparation: ¹⁵N-labeled La antigen is purified.

-

NMR Sample Preparation: Samples of the La antigen are prepared in NMR buffer. Test compounds (Remodelin) are added to the samples. Experiments are run in parallel with and without an excess of a reducing agent like dithiothreitol (DTT).

-

NMR Data Acquisition: A 2D ¹H-¹⁵N HSQC spectrum is acquired for each sample. This spectrum provides a unique signal for each backbone amide in the protein.

-

Data Analysis: The spectra of the compound-treated samples are compared to a DMSO control. Disappearance or shifting of specific La antigen peaks, particularly those of the reactive cysteines, indicates a covalent reaction. If the peak changes are reversed or prevented by the presence of DTT, it confirms specific thiol reactivity.[1]

Visualizations: Workflows and Logical Models

The following diagrams, generated using Graphviz, illustrate the experimental logic and revised understanding of the Remodelin-NAT10 relationship.

References

- 1. Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical inhibition of NAT10 corrects defects of laminopathic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Remodelin Hydrobromide: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide, a selective inhibitor of N-acetyltransferase 10 (NAT10), has emerged as a promising small molecule for cancer research. By targeting NAT10, this compound disrupts critical cellular processes integral to cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on various cancer types, and detailed protocols for its application in preclinical cancer research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate cancer biology and explore its therapeutic potential.

Introduction

N-acetyltransferase 10 (NAT10) is an enzyme responsible for the N4-acetylation of cytidine in RNA (ac4C), a modification that plays a crucial role in mRNA stability and translation.[1] Dysregulation of NAT10 has been implicated in the progression of numerous cancers, including prostate, hepatocellular, non-small cell lung, and breast cancer.[2][3][4] this compound acts as a selective inhibitor of NAT10, making it a valuable chemical probe to study the biological functions of NAT10 and a potential therapeutic agent.[2] This guide summarizes the current understanding of this compound's role in cancer research, presenting key quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Mechanism of Action